molecular formula C12H10O3 B087243 2-Naphthoxyacetic acid CAS No. 120-23-0

2-Naphthoxyacetic acid

Cat. No. B087243
Key on ui cas rn: 120-23-0
M. Wt: 202.21 g/mol
InChI Key: RZCJYMOBWVJQGV-UHFFFAOYSA-N
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Patent
US09187438B2

Procedure details

In a two-neck flask provided with a condenser and placed under an inert atmosphere, 2-naphthol (3.0 g, 20 mmol) is dissolved in 95 mL of methylethylketone (MEK) in the presence of soda (40 g, 93 mmol), and then heated to 50° C. for 30 minutes. 2-bromoethanoic acid (5.76 g, 41 mmol) dissolved in 23 mL of MEK is added dropwise under hot conditions. The heating is maintained for a further 4 hours. The reaction medium is cooled to room temperature and then filtered. The solid collected by filtration is taken up in a mixture of ethyl acetate and of 1N HCl in water. Both phases are separated and the aqueous phase is extracted once with ethyl acetate. The organic phases are collected, dried on magnesium sulfate, filtered and concentrated until the first crystals appear. Heptane is added (about 20% of the remaining volume), and the formed precipitate is recovered, rinsed with heptane and dried until it has constant weight in order to obtain 3.04 g (72%) of (naphthalen-2-yloxy)acetic acid as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].Br[CH2:13][C:14]([OH:16])=[O:15]>CC(CC)=O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
23 mL
Type
solvent
Smiles
CC(=O)CC
Step Three
Name
Quantity
95 mL
Type
solvent
Smiles
CC(=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a two-neck flask provided with a condenser
ADDITION
Type
ADDITION
Details
is added dropwise under hot conditions
TEMPERATURE
Type
TEMPERATURE
Details
The heating is maintained for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid collected by filtration
ADDITION
Type
ADDITION
Details
is taken up in a mixture of ethyl acetate and of 1N HCl in water
CUSTOM
Type
CUSTOM
Details
Both phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the first crystals
ADDITION
Type
ADDITION
Details
Heptane is added (about 20% of the remaining volume), and the formed precipitate
CUSTOM
Type
CUSTOM
Details
is recovered
WASH
Type
WASH
Details
rinsed with heptane
CUSTOM
Type
CUSTOM
Details
dried until it

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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